molecular formula C15H10Cl3FO B1327768 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone CAS No. 898781-43-6

3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone

Cat. No.: B1327768
CAS No.: 898781-43-6
M. Wt: 331.6 g/mol
InChI Key: CPICBFMLHQTGSZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the reaction of 3-chloro-4-fluorobenzene with 2,6-dichlorobenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups like methoxy or amino groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or ketones.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s ability to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-2-1-3-11(17)15(10)14(20)7-5-9-4-6-13(19)12(18)8-9/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICBFMLHQTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644929
Record name 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-43-6
Record name 1-Propanone, 3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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